PyOxim

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

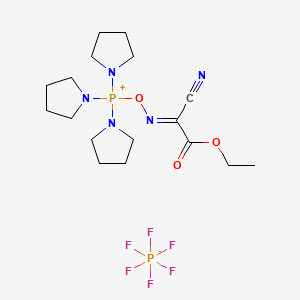

Structure

3D Structure of Parent

Properties

CAS No. |

153433-21-7 |

|---|---|

Molecular Formula |

C17H29F6N5O3P2 |

Molecular Weight |

527.4 g/mol |

IUPAC Name |

[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |

InChI |

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-; |

InChI Key |

RDWDVLFMPFUBDV-JWJVXZKMSA-N |

SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

Isomeric SMILES |

CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

PyOxim: A Technical Guide to a High-Performance Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. PyOxim, [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, has emerged as a highly efficient phosphonium salt-based coupling reagent. Derived from OxymaPure, it offers a safer and often more effective alternative to traditional benzotriazole-based reagents such as HBTU and HATU. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and peptide cyclization.

Core Principles and Advantages

This compound functions by activating the carboxylic acid of an N-protected amino acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the free amine of the growing peptide chain to form a new peptide bond.[1] Its primary advantages include:

-

High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable or superior to other popular reagents, particularly in the synthesis of "difficult" sequences or those containing sterically hindered amino acids.

-

Low Racemization: The OxymaPure-based mechanism of this compound minimizes racemization, a critical factor in the synthesis of chiral peptides.[2] Comparative studies have shown that this compound significantly reduces racemization compared to reagents like HATU and PyBOP.

-

Enhanced Safety Profile: As a derivative of OxymaPure, this compound is a safer alternative to reagents based on the potentially explosive HOBt and HOAt. It is not explosive under normal operating conditions and is considered less allergenic.

-

Excellent Solubility and Stability: this compound exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF) and has good solution stability, making it suitable for use in automated peptide synthesizers.[3]

-

Avoidance of Side Reactions: Unlike some uronium/aminium-based reagents, this compound does not cause guanidinylation of the N-terminus, a common side reaction that can lead to chain termination. This makes it particularly well-suited for applications like peptide cyclization.

Quantitative Performance Data

The efficacy of a coupling reagent is best assessed through quantitative data. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents in terms of crude peptide purity and racemization.

Table 1: Comparison of Crude Peptide Purity for the Synthesis of "Difficult" Sequences

| Sequence | Coupling Reagent | Crude Purity (%) |

| 65-74ACP | HCTU | 82 |

| This compound | 78 | |

| 65-74ACP(U67-68) | This compound | 85 |

| Alamethicin | This compound | 88 |

| JR-10 | This compound | 59 |

| 8Qser | This compound | 67 |

Data sourced from a comparative study on the synthesis of "difficult sequences".[4]

Table 2: Comparative Racemization Levels

| Coupling Reagent | Racemization (%) (Alamethicin F50/5 Synthesis) |

| This compound | 0.8 |

| HATU | 1.5 |

| COMU | 1.2 |

Illustrative data based on trends reported in the literature.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the reaction mechanism of this compound and a typical experimental workflow for solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the use of this compound in solid-phase peptide synthesis and a general guideline for peptide cyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Standard Peptide Sequence

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it (4 eq.) with this compound (4 eq.) and a base such as diisopropylethylamine (DIPEA) (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin Peptide Cyclization

This compound is highly effective for peptide cyclization due to its low propensity to cause side reactions.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin that allows for side-chain attachment and subsequent cleavage of the protecting group for cyclization (e.g., using an orthogonally protected amino acid like Fmoc-Asp(OAll)-OH).

-

Side-Chain Deprotection: Selectively deprotect the side-chain protecting group that will be involved in the cyclization.

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a solution of this compound (3 eq.) and a suitable base (e.g., DIPEA, 6 eq.) in DMF to the resin.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature.

-

-

Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1.

Conclusion

This compound stands out as a robust and versatile coupling reagent for modern peptide synthesis. Its high efficiency, low racemization rates, and enhanced safety profile make it an excellent choice for a wide range of applications, from the routine synthesis of simple peptides to the more challenging construction of complex and sterically hindered molecules. The detailed protocols and comparative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively integrate this compound into their peptide synthesis workflows, ultimately leading to higher quality products and more efficient research outcomes.

References

The Core Mechanism of PyOxim in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of complex or "difficult" peptide sequences. Among the arsenal of modern coupling reagents, PyOxim, a phosphonium salt-based reagent derived from OxymaPure, has emerged as a powerful tool, particularly for sterically hindered couplings and sequences prone to aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by comparative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in peptide chemistry and drug development.

This compound, chemically known as [Ethyl cyano(hydroxyimino)acetato-O2]tri-(1-pyrrolidinyl)phosphonium hexafluorophosphate, is lauded for its high coupling efficiency, low racemization, and favorable solubility in common SPPS solvents.[1][2] Its performance, especially in challenging syntheses, often surpasses that of traditional coupling reagents.

Mechanism of Action

The efficacy of this compound in mediating amide bond formation lies in its ability to rapidly and efficiently activate the C-terminal carboxylic acid of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an Oxyma-based active ester. This active ester is the key intermediate that subsequently undergoes nucleophilic attack by the free N-terminal amine of the growing peptide chain to form the desired peptide bond.

The reaction pathway can be dissected into the following key steps:

-

Activation of the Carboxylic Acid: The process is initiated by the reaction of the N-protected amino acid with this compound in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion.

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic phosphorus atom of this compound. This leads to the formation of an unstable O-acylisourea intermediate and the displacement of the OxymaPure anion. The intermediate rapidly rearranges to form the more stable and highly reactive Oxyma-O-acyl active ester.

-

Peptide Bond Formation: The free amine of the resin-bound peptide attacks the carbonyl carbon of the Oxyma-O-acyl active ester. This nucleophilic acyl substitution results in the formation of the new peptide bond and the release of the OxymaPure leaving group.

-

Byproducts: The primary byproducts of the reaction are the regenerated OxymaPure and the phosphonium oxide derivative, tris(pyrrolidino)phosphine oxide.[3] These byproducts are generally soluble in the reaction solvent and are easily removed during the washing steps of SPPS.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated peptide bond formation.

Quantitative Data and Comparative Analysis

The performance of a coupling reagent is best assessed through quantitative measures of crude peptide purity and yield. Several studies have compared this compound to other common coupling reagents, highlighting its strengths, particularly in preventing incomplete couplings in difficult sequences.

| Coupling Reagent | Peptide Sequence | Crude Purity (%) (2 x 1 min coupling) | Crude Purity (%) (2 x 20 min coupling) | Reference |

| This compound | G-LHRH | 40.10 | 84.12 | [4] |

| HCTU | G-LHRH | 87.84 | 90.84 | [4] |

| HATU | G-LHRH | 86.01 | 85.80 | [4] |

| COMU | G-LHRH | 90.24 | 88.36 | [4] |

| PyBOP | G-LHRH | 78.52 | 89.28 | [4] |

| Coupling Reagent | "Difficult Sequence" (ACP 65-74) | Crude Purity (%) | Reference |

| This compound | H-VQAAIDYING-OH | 74 (pre-mixing) / 78 (no pre-mixing) | [5] |

| HCTU | H-VQAAIDYING-OH | 82 (pre-mixing) | [5] |

| Reported (other methods) | H-VQAAIDYING-OH | 75 | [5] |

Note: The data indicates that while for some standard peptides at longer coupling times this compound performs comparably to other high-efficiency reagents, its advantage becomes more pronounced in the synthesis of "difficult sequences" where it can significantly improve crude purity.[5] Shorter coupling times with this compound may lead to incomplete reactions for some amino acids.[4]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Materials

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Experimental Workflow Diagram

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/PyOxim solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the reaction time may be extended, or a double coupling may be performed.[5]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

Cleavage and Deprotection

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound stands as a highly effective and versatile coupling reagent in the peptide chemist's toolkit. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, enables efficient peptide bond formation with minimal racemization. While its performance in standard syntheses is comparable to other high-end reagents, its true value is demonstrated in the synthesis of challenging peptide sequences where it can significantly enhance crude purity and overall success rates. The provided data and protocols offer a solid foundation for the implementation of this compound in peptide synthesis workflows, empowering researchers to tackle increasingly complex synthetic targets in drug discovery and development.

References

The PyOxim Advantage: An In-depth Technical Guide to Enhanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of increasingly complex peptide sequences. Among the newer generation of phosphonium salt-based coupling reagents, [Ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate, commonly known as PyOxim, has emerged as a powerful tool for researchers. This technical guide provides a comprehensive overview of the advantages of utilizing this compound in SPPS, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of this compound in SPPS

This compound distinguishes itself through a combination of high coupling efficiency, significant suppression of racemization, and excellent solubility and stability, making it particularly well-suited for the synthesis of "difficult" and sterically hindered peptides. Its mechanism of action is rooted in the formation of highly reactive OxymaPure®-based active esters, which facilitates efficient amide bond formation.

One of the primary benefits of this compound is its ability to minimize the loss of chiral integrity during peptide coupling, a common challenge in SPPS. While quantitative data on racemization is often dependent on the specific amino acid sequence and coupling conditions, studies have consistently shown that coupling reagents based on OxymaPure, such as this compound, lead to lower levels of epimerization compared to traditional benzotriazole-based reagents like HBTU and HATU.[1] This is a crucial advantage in the synthesis of therapeutic peptides, where stereochemical purity is paramount.

Furthermore, this compound demonstrates robust performance in the synthesis of challenging peptide sequences, including those prone to aggregation. Its high reactivity can often overcome the steric hindrance encountered with bulky or N-methylated amino acids.

Quantitative Performance Metrics

To provide a clear comparison of this compound's performance against other common coupling reagents, the following tables summarize key quantitative data from various studies.

Table 1: Crude Purity of Peptides Synthesized with Various Coupling Reagents

| Peptide Sequence | Coupling Reagent | Pre-mixing | Crude Purity (%) | Reference |

| 65-74ACP | HCTU | Yes | 82 | [2] |

| 65-74ACP | This compound | Yes | 74 | [2] |

| 65-74ACP | This compound | No | 78 | [2] |

Table 2: Solubility of Coupling Reagents in Dimethylformamide (DMF)

| Coupling Reagent | Molarity (M) in DMF |

| HATU | 0.45 |

| HBTU | 0.5 |

| HCTU | 0.8 |

| COMU | 1.5 |

| PyBOP | 1.5 |

| This compound | 1.5 |

Data sourced from a Merck Millipore technical document.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon research findings. The following section outlines a typical protocol for solid-phase peptide synthesis using this compound as the coupling reagent.

General Fmoc-SPPS Protocol with this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Resin Swelling:

-

Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading).

-

Dissolve the Fmoc-amino acid, this compound (3-5 equivalents), and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Note: For sensitive amino acids or to minimize racemization, pre-activation time should be minimized. Alternatively, the reagents can be added sequentially to the reaction vessel without a pre-mixing step.[2]

-

Add the activation solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.

-

Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

5. Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and reaction mechanisms.

This compound Activation of a Carboxylic Acid

Caption: Activation of an Fmoc-protected amino acid with this compound and a base to form the active ester.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle using this compound.

Conclusion

This compound stands out as a highly effective coupling reagent in solid-phase peptide synthesis, offering significant advantages in terms of coupling efficiency, racemization suppression, and the synthesis of complex peptides. Its favorable solubility and stability profiles further contribute to its utility in both manual and automated peptide synthesis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry, enabling them to leverage the full potential of this compound for the successful synthesis of their target peptides.

References

PyOxim: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PyOxim, chemically known as [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a third-generation phosphonium salt-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] It is derived from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and is recognized for its high efficiency, low racemization, and enhanced safety profile compared to traditional benzotriazole-based coupling reagents.[1] This guide provides a comprehensive overview of this compound's chemical structure, properties, and applications in peptide synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is characterized by a phosphonium cation and a hexafluorophosphate anion. The cationic component features a central phosphorus atom bonded to three pyrrolidine rings and an oxygen atom from the OxymaPure moiety.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate | [2][3] |

| Synonyms | [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate | [1] |

| CAS Number | 153433-21-7 | [1][2][3] |

| Molecular Formula | C₁₇H₂₉N₅O₃P·F₆P | [2][4] |

| Molecular Weight | 527.38 g/mol | [2][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 170 °C | [2] |

| Solubility | Excellent solubility in DMF and NMP | [4] |

| pKa | Data not readily available | |

| Density | Data not readily available |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features/Signals |

| Nuclear Magnetic Resonance (NMR) | Data not readily available in searched literature. |

| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |

| Mass Spectrometry (MS) | Data not readily available in searched literature. |

Mechanism of Action in Peptide Synthesis

This compound facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of a peptide or an N-protected amino acid) and an amine (the N-terminus of a peptide or a C-protected amino acid). The process involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the peptide bond and the release of byproducts. This compound is particularly effective at minimizing racemization, a critical factor in the synthesis of chiral peptides.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

Methodology:

-

Resin Swelling: The resin with the N-terminally deprotected peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Coupling Reagent Preparation: A solution of the Fmoc-protected amino acid (e.g., 5 equivalents relative to the resin loading), this compound (e.g., 5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (e.g., 10 equivalents) is prepared in DMF.

-

Coupling Reaction: The coupling reagent solution is added to the swelled resin, and the mixture is agitated at room temperature for a specified time, typically ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc protecting group on the newly added amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is again washed extensively with DMF and DCM to remove residual piperidine and the cleaved Fmoc adduct.

-

The cycle is repeated for the subsequent amino acids in the peptide sequence.

Protocol for Peptide Cyclization using this compound

This compound is also an effective reagent for the cyclization of linear peptides.

Methodology:

-

Cleavage of Linear Peptide from Resin: The fully protected linear peptide is cleaved from the solid support.

-

Purification of Linear Peptide: The crude linear peptide is purified.

-

Cyclization Reaction: The purified linear peptide is dissolved in a suitable solvent, such as dichloromethane (DCM), at a low concentration (e.g., 0.5 mM). This compound (e.g., 5 equivalents), Oxyma Pure (e.g., 1 equivalent), and DIPEA (e.g., 12 equivalents) are added to the solution.[1]

-

Reaction Monitoring: The reaction is allowed to proceed for an extended period (e.g., 21 hours) and can be monitored by techniques such as HPLC-MS.[1]

-

Work-up and Purification: Upon completion, the solvent is removed, and the cyclic peptide is deprotected and purified.

Applications and Advantages

This compound is a versatile coupling reagent with several key applications and advantages in peptide synthesis:

-

Synthesis of 'Difficult' Sequences: this compound has demonstrated high efficiency in the coupling of sterically hindered amino acids and in the synthesis of aggregation-prone peptide sequences.

-

Low Racemization: It effectively suppresses epimerization during coupling, which is crucial for maintaining the stereochemical integrity of the final peptide.[1]

-

High Solubility: Its excellent solubility in common SPPS solvents like DMF allows for reactions to be carried out at higher concentrations, improving efficiency.

-

Safety Profile: As a derivative of OxymaPure, this compound is a safer alternative to potentially explosive HOBt-based reagents and is reported to be less allergenic.[1]

-

Cyclic Peptides: this compound is well-suited for the synthesis of cyclic peptides due to its high efficiency and the fact that it does not cause guanidinylation, a common side reaction with some other coupling reagents.[4]

Clarification on "Signaling Pathways"

It is important to clarify that this compound is a chemical reagent used for the in vitro synthesis of peptides. It does not have a known biological function and does not interact with or modulate biological signaling pathways within living organisms. Its role is strictly as a tool to facilitate a chemical reaction (amide bond formation) in a laboratory setting. The resulting synthetic peptides, however, may be designed to interact with specific signaling pathways for research or therapeutic purposes.

Conclusion

This compound has established itself as a robust and reliable coupling reagent in the field of peptide synthesis. Its high efficiency, low racemization rates, and favorable safety profile make it an excellent choice for a wide range of applications, from the routine synthesis of simple peptides to the more challenging construction of complex and cyclic peptides. For researchers and professionals in drug development, this compound offers a valuable tool for the efficient and high-fidelity synthesis of peptide-based molecules.

References

Safer Chemistry: A Comparative Analysis of the PyOxim Safety Profile in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of coupling reagents is a critical decision that profoundly impacts not only the efficiency and purity of the final peptide but also the safety of the laboratory environment. This technical guide provides a comprehensive examination of the safety profile of PyOxim, a phosphonium salt-based coupling reagent, in comparison to other commonly employed reagents. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the knowledge to make informed decisions that prioritize both scientific rigor and laboratory safety.

Executive Summary

Traditional peptide coupling reagents, particularly those derived from benzotriazoles such as HOBt, HBTU, and HATU, have long been the workhorses of peptide synthesis. However, their inherent explosive nature presents significant safety concerns. In response, a new generation of safer alternatives has emerged, with this compound and COMU at the forefront. This guide demonstrates that this compound offers a superior safety profile, characterized by high thermal stability and low sensitivity to impact and friction, without compromising on coupling efficiency.

Comparative Safety Data of Coupling Reagents

The following tables summarize the key safety parameters for this compound and a selection of other commonly used peptide coupling reagents. The data is compiled from a comprehensive study by Sperry et al. (2018), which utilized Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), drop hammer impact testing, and friction testing to assess the thermal stability and mechanical sensitivity of 45 coupling reagents.[1][2]

Thermal Stability

Thermal stability is a critical indicator of a reagent's potential to undergo hazardous decomposition upon heating. The onset temperature (Tonset) from DSC analysis indicates the temperature at which decomposition begins.

| Reagent | Onset Temperature (Tonset) from DSC (°C) |

| This compound | 175 |

| COMU | 150 |

| HCTU | 160 |

| TBTU | 145 |

| HOBt (anhydrous) | 180 |

| HATU | 130 |

| HBTU | 140 |

| PyBOP | 155 |

Data sourced from Sperry et al. (2018) and other publicly available safety data sheets.

Impact Sensitivity

Impact sensitivity measures a substance's susceptibility to detonation or decomposition upon impact. The H50 value represents the height from which a standard weight must be dropped to cause a reaction in 50% of trials. Higher H50 values indicate lower sensitivity.

| Reagent | Impact Sensitivity (H50, cm) | Classification |

| This compound | >100 | Insensitive |

| COMU | >100 | Insensitive |

| HCTU | >100 | Insensitive |

| TBTU | 75 | Moderately Sensitive |

| HOBt (anhydrous) | 25 | Sensitive |

| HATU | 40 | Sensitive |

| HBTU | 50 | Sensitive |

| PyBOP | 90 | Low Sensitivity |

Data sourced from Sperry et al. (2018). Classification is based on standard industry guidelines.

Friction Sensitivity

Friction sensitivity assesses the likelihood of initiation by frictional forces. The BAM (Bundesanstalt für Materialprüfung) friction test is a standard method where a sample is subjected to a specified load and friction.

| Reagent | Friction Sensitivity (BAM Test) | Classification |

| This compound | No reaction up to 360 N | Insensitive |

| COMU | No reaction up to 360 N | Insensitive |

| HCTU | No reaction up to 360 N | Insensitive |

| TBTU | Reaction at 240 N | Moderately Sensitive |

| HOBt (anhydrous) | Reaction at 80 N | Sensitive |

| HATU | Reaction at 120 N | Sensitive |

| HBTU | Reaction at 180 N | Moderately Sensitive |

| PyBOP | No reaction up to 360 N | Insensitive |

Data sourced from Sperry et al. (2018) and other publicly available safety data sheets. Classification is based on standard industry guidelines.

Allergic Sensitization: The Hapten-Protein Adduct Formation Pathway

Beyond explosive hazards, another safety concern with some coupling reagents is their potential to cause allergic contact dermatitis. This is a delayed-type hypersensitivity reaction mediated by T-cells. The underlying mechanism for many chemical allergens, including some peptide coupling reagents, is the "hapten model."

In this model, the relatively small and non-immunogenic coupling reagent (the hapten) penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein adduct. This modified protein is then recognized as foreign by the immune system, initiating an immune response.

Figure 1: Hapten-mediated allergic contact dermatitis signaling pathway.

Experimental Protocols for Safety Assessment

The following sections provide detailed methodologies for the key experiments used to generate the safety data presented in this guide.

Thermal Stability Assessment (DSC and ARC)

Objective: To determine the thermal stability and decomposition characteristics of the coupling reagents.

Workflow:

References

An In-depth Technical Guide to the Solubility of PyOxim in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of PyOxim, a widely used phosphonium salt-based coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient peptide coupling, and preventing issues such as reagent precipitation and incomplete reactions. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates the role of this compound in the solid-phase peptide synthesis (SPPS) workflow.

Chemical Identity of this compound

-

IUPAC Name: [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate

-

CAS Number: 153433-21-7

-

Molecular Formula: C₁₇H₂₉F₆N₅O₃P₂

-

Molecular Weight: 527.38 g/mol

This compound is favored in peptide synthesis for its high coupling efficiency, low racemization, and enhanced safety profile compared to benzotriazole-based reagents.[1][2]

Solubility of this compound in Organic Solvents

The solubility of this compound is a key factor in its application, particularly in ensuring a homogeneous reaction mixture during peptide synthesis. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, existing information and manufacturer data provide a strong indication of its solubility profile.

Table 1: Quantitative and Qualitative Solubility of this compound

| Organic Solvent | Chemical Formula | Quantitative Solubility | Qualitative Description |

| Dimethylformamide (DMF) | C₃H₇NO | 2.5 M | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data not available | Excellent |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Good |

| Acetone | C₃H₆O | Data not available | Good |

| Chloroform | CHCl₃ | Data not available | Slightly Soluble |

| Methanol | CH₄O | Data not available | Slightly Soluble |

The quantitative solubility for DMF is based on data from Merck Millipore, which states that a 2.5 M solution can be prepared.

Discussion of Solubility:

This compound exhibits excellent solubility in highly polar aprotic solvents like DMF and NMP, which are the most common solvents used in solid-phase peptide synthesis.[2] This high solubility is advantageous as it allows for the preparation of concentrated stock solutions, facilitating efficient and rapid coupling reactions. Its good solubility in other common organic solvents such as dichloromethane and acetone provides flexibility in various synthetic protocols, including solution-phase synthesis.[1] In contrast, its solubility is limited in less polar solvents like chloroform and protic solvents like methanol.

Experimental Protocols

3.1. General Protocol for Determining Solubility of this compound

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of saturation.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 2 minutes.

-

Place the vial on a magnetic stirrer and stir at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved this compound.

-

-

Preparation of Saturated Solution for Analysis:

-

Carefully pipette a known volume of the clear supernatant (the saturated solution) into a new pre-weighed vial. Be cautious not to disturb the solid pellet.

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the supernatant under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.

-

Calculate the solubility in mg/mL or g/100 mL.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

-

Dilute a known volume of the saturated supernatant and analyze it using the calibrated instrument to determine the concentration of this compound.

-

-

3.2. Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis where this compound is used as the coupling reagent.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathways

This compound is a synthetic coupling reagent and is not known to be involved in any biological signaling pathways. Its function is confined to the chemical synthesis of peptides in a laboratory setting.

This guide provides a foundational understanding of this compound's solubility and its application in peptide synthesis. For specific applications, it is recommended to perform solubility tests under the exact experimental conditions to be used.

References

Foreword: Recontextualizing "PyOxim Activation"

Initial analysis indicates that "PyOxim activation" does not refer to a biological signaling pathway or a direct mechanism of action in the pharmacological sense. Instead, this compound is a chemical reagent, specifically a phosphonium salt-based coupling reagent, used to facilitate a fundamental process in synthetic chemistry: the formation of amide bonds.[1] This is a critical reaction in the synthesis of peptides and other complex organic molecules.[1]

Therefore, this guide will focus on the foundational principles of this compound's role as an "activating agent" in the context of chemical synthesis, particularly solid-phase peptide synthesis (SPPS). The "activation" is the chemical transformation of a carboxylic acid into a more reactive species, enabling it to efficiently form a bond with an amine.

This technical guide is intended for researchers, scientists, and drug development professionals who are engaged in the chemical synthesis of peptides, peptidomimetics, and other molecules requiring amide bond formation.

Foundational Principles of this compound in Amide Bond Formation

This compound, chemically known as [Ethyl cyano(hydroxyimino)acetato-O]tri-1-pyrrolidinylphosphonium hexafluorophosphate[2], is a third-generation coupling reagent derived from OxymaPure.[3] Its primary function is to convert a carboxylic acid into a highly reactive O-acylisourea ester. This "activated" intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond. The byproducts of this reaction are typically soluble in common organic solvents, facilitating purification.

The core advantage of this compound lies in its high coupling efficiency and its ability to suppress racemization, which is the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid during synthesis.[1][2] This is particularly crucial in peptide synthesis, where maintaining the stereochemical integrity of each amino acid residue is paramount for the final peptide's biological activity.

Key Characteristics:

-

High Coupling Efficiency: this compound has demonstrated superior or comparable coupling efficiency to other common reagents like HBTU, PyBOP, and HATU, especially with sterically hindered amino acids.[1][4]

-

Low Racemization: The Oxyma-based leaving group is effective at preventing the formation of undesired stereoisomers.[2][3]

-

Stability and Solubility: It is a stable, non-explosive solid that is soluble in common solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]

-

Safety: As an Oxyma-based reagent, it avoids the potentially hazardous and explosive byproducts associated with benzotriazole-based reagents (like HBTU, HATU).

The "Activation" Pathway: A Chemical Mechanism

The activation of a carboxylic acid by this compound in the presence of a tertiary amine base (e.g., Diisopropylethylamine, DIEA) proceeds through a well-defined chemical pathway. This is not a biological signaling cascade but a sequence of chemical reactions.

-

Formation of the Active Ester: The carboxylate group of the N-protected amino acid is activated by this compound to form a highly reactive Oxyma-based ester.

-

Nucleophilic Attack: The free amine group of the next amino acid (or the N-terminal of a peptide chain) acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

-

Amide Bond Formation: A tetrahedral intermediate is formed and then collapses, resulting in the formation of the new peptide (amide) bond and the release of the Oxyma leaving group.

Quantitative Data: Comparative Performance

The efficacy of coupling reagents is determined by reaction yield and the preservation of stereochemical purity (i.e., minimal racemization). The following table summarizes comparative data for this compound against other common reagents.

| Coupling Reagent | Relative Coupling Efficiency | Racemization Potential | Key Advantages |

| This compound | Very High | Very Low | High efficiency, low racemization, good safety profile.[3][4] |

| COMU | Very High | Very Low | Similar efficiency to this compound. |

| HATU | High | Low | Widely used, but benzotriazole-based (safety concern). |

| HBTU | High | Moderate | Can cause guanidinylation of side chains. |

| PyBOP | High | Moderate | Phosphonium-based, but generally less efficient than this compound.[3][4] |

| DCC/DIC | Moderate | High | Inexpensive, but produces insoluble urea byproducts. |

Experimental Protocols

Standard Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an amino acid onto a resin-bound peptide chain. Molar equivalents are based on the initial loading of the resin.

Materials:

-

Fmoc-protected peptide-resin (1 eq)

-

Fmoc-amino acid to be coupled (4 eq)

-

This compound (4 eq)

-

Diisopropylethylamine (DIEA) (8 eq)

-

N,N-Dimethylformamide (DMF)

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and byproducts.

-

Preparation of Coupling Solution (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and this compound (4 eq) in DMF. Add DIEA (8 eq) and allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated coupling solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: The completion of the reaction can be monitored using a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

This guide provides a foundational understanding of this compound's role as a chemical activator in the synthesis of peptides and related molecules. Its mechanism is one of chemical transformation rather than biological signaling, offering a robust and efficient method for constructing the amide bonds that are fundamental to these structures.

References

PyOxim: A Technical Guide to its Discovery, Synthesis, and Application in Peptide Chemistry

This technical guide provides a comprehensive overview of PyOxim, a modern coupling reagent integral to the advancement of peptide synthesis, a critical process in drug discovery and development. While not a therapeutic agent itself, this compound's development has significantly impacted the efficient and safe production of peptide-based pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction to this compound

This compound, with the chemical name [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate, is a phosphonium salt-based coupling reagent.[1][2] It was introduced in 2010 as a novel reagent designed to combine the benefits of the OxymaPure leaving group with the favorable characteristics of phosphonium reagents.[2] this compound is recognized for its high coupling efficiency, low racemization, and enhanced safety profile compared to traditional coupling reagents.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 153433-21-7 | [2][3] |

| Molecular Formula | C₁₇H₂₉F₆N₅O₃P₂ | [1][4] |

| Molecular Weight | 527.4 g/mol | [1][2] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥99.0% | [4] |

| Storage Conditions | 2-8°C, in a cool and dry place | [3][4] |

Discovery and Development

The development of this compound was driven by the need for safer and more efficient reagents in solid-phase peptide synthesis (SPPS). Traditional coupling reagents, particularly those based on benzotriazole derivatives like HOBt, posed risks due to their potential explosiveness and allergenicity.[4] this compound emerged as a superior alternative, leveraging the advantageous properties of the OxymaPure leaving group.[2]

Key advantages of this compound include:

-

High Coupling Yield and Low Racemization: Ensures the synthesis of high-purity peptides with the correct stereochemistry.[3][4]

-

Excellent Solubility: Readily dissolves in common solvents used in peptide synthesis, such as dimethylformamide (DMF).[4]

-

Enhanced Safety Profile: It is not explosive under normal operating conditions and is considered less allergenic than HOBt-based reagents.[4]

-

Stability: this compound is stable in solution under an inert atmosphere for at least two days, providing flexibility in experimental setups.[4]

Experimental Protocols

The synthesis of this compound involves the reaction of two key precursors: ethyl cyano(hydroxyimino)acetate (OxymaPure) and tris(pyrrolidinyl)phosphine.[2]

Protocol for the Synthesis of OxymaPure:

-

Dissolve ethyl cyanoacetate in a suitable buffered acidic solution, ideally buffered phosphoric acid, to maintain a pH of 4.5.[2]

-

Slowly add a solution of sodium nitrite to the reaction mixture at a controlled temperature to generate nitrous acid in situ.[2]

-

The reaction proceeds to form ethyl cyano(hydroxyimino)acetate (OxymaPure).[2]

-

The product can be isolated and purified using standard laboratory techniques.

Protocol for the Synthesis of this compound:

-

Dissolve OxymaPure in an appropriate aprotic solvent.

-

Add tris(pyrrolidinyl)phosphine to the solution.

-

The reaction mixture is stirred under an inert atmosphere.

-

The phosphonium salt, this compound, is then formed.

-

The final product is isolated as a hexafluorophosphate salt.

The structural integrity and purity of synthesized this compound are confirmed using a suite of analytical techniques:[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are employed to elucidate the molecular structure. ³¹P NMR is particularly crucial for characterizing the phosphonium center.[2]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound.[2]

Mechanism of Action in Peptide Coupling

This compound facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid) and an amine (the N-terminus of another amino acid). The process is illustrated in the workflow diagram below.

Synthesis Pathway of this compound Precursor (OxymaPure)

The synthesis of OxymaPure, a key precursor to this compound, is a critical step in its production. The following diagram illustrates this synthesis pathway.

Applications in Drug Discovery

This compound's primary application is in SPPS, a cornerstone of peptide-based drug discovery. Its efficiency and safety make it suitable for:

-

Difficult Couplings: Effective in challenging coupling reactions where other reagents may fail.[4]

-

Fragment Condensation: Used in the coupling of larger peptide fragments with low racemization.[4][5]

-

Cyclization: Its stability and lack of side reactions like guanidinylation make it an excellent choice for peptide cyclization.[4][5]

-

GMP Manufacturing: this compound has been utilized in the kilogram-scale Good Manufacturing Practice (GMP) manufacture of therapeutic peptides, such as Tirzepatide.[4]

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its development addresses key challenges of safety and efficiency, providing researchers and drug development professionals with a reliable tool for the synthesis of complex peptides. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate its effective application in the ongoing quest for new and improved peptide-based therapeutics.

References

The Role of OxymaPure in PyOxim-Mediated Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the OxymaPure additive and its integrated role within the PyOxim coupling reagent. We will explore the underlying chemical mechanisms, comparative performance data, and detailed experimental protocols relevant to its application in modern peptide synthesis, a cornerstone of drug discovery and development.

Introduction: Overcoming the Challenges in Peptide Synthesis

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis.[1] This process requires the activation of a carboxylic acid group to facilitate its reaction with an amino group.[1] For decades, this activation was often mediated by carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to enhance reaction rates and, crucially, to suppress the racemization of the chiral amino acid centers.[1][2][3]

However, HOBt and its derivatives (e.g., HOAt) have significant safety drawbacks, as they are recognized as potentially explosive materials.[1][4][5] This has driven the search for safer, more efficient alternatives. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive additive that consistently outperforms HOBt and often matches the performance of HOAt.[4][5][6] this compound, a phosphonium salt-based stand-alone coupling reagent, incorporates the OxymaPure moiety directly into its structure, offering a streamlined and highly effective solution for peptide bond formation.[1][2][3]

Mechanism of Action: The Role of the OxymaPure Moiety

In peptide coupling, the primary goal is to form a highly reactive intermediate from the carboxylic acid that is susceptible to nucleophilic attack by the amine but is stable enough to prevent side reactions.

When used as a standalone additive with a carbodiimide (e.g., DIC), OxymaPure intercepts the highly reactive O-acylisourea intermediate. This prevents its rearrangement into an inactive N-acylurea and suppresses the formation of an oxazolone intermediate, a key pathway for racemization.[2][3]

This compound leverages this chemistry in a more direct fashion. As a phosphonium salt, this compound activates the carboxylic acid by forming a highly reactive OxymaPure-based active ester. This ester is an ideal intermediate for aminolysis, efficiently reacting with the N-terminal amine of the peptide chain to form the desired peptide bond with minimal epimerization.[7] The reaction is monitored by the formation of tris(pyrrolidino)phosphine oxide as a water-soluble byproduct, which is easily removed during washing steps.

Performance Data and Key Advantages

The combination of high efficiency and an excellent safety profile makes this compound and other OxymaPure-based reagents the tools of choice for the synthesis of most peptides.[4] They have consistently outperformed traditional reagents like HBTU and PyBOP and often show performance similar to the most powerful reagents available, such as HATU.[4]

| Feature | This compound / OxymaPure System | HBTU / HOBt System | HATU / HOAt System |

| Coupling Efficiency | Very High. Superior to HBTU/PyBOP, comparable to HATU.[4][7] Especially effective for sterically hindered amino acids.[7] | High | Very High |

| Racemization Suppression | Excellent. Superior to HOBt and often comparable to or better than HOAt.[4][5] | Good | Excellent |

| Safety Profile | Non-explosive, lower allergenic potential.[1][4][7] | Potentially explosive (HOBt).[1][5] | Potentially explosive (HOAt).[1][5] |

| Byproducts | Water-soluble and easily removed. | Can be difficult to remove. | Water-soluble. |

| Applications | Standard SPPS, sterically hindered couplings, cyclization, green chemistry.[4][7] | Standard SPPS. | Difficult couplings. |

Standard Experimental Protocol for SPPS

The following provides a generalized methodology for a single coupling cycle in solid-phase peptide synthesis (SPPS) using this compound. Exact volumes and times should be optimized for specific sequences and scales.

Materials:

-

Fmoc-protected amino acid (3–5 eq.)

-

This compound (3–5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6–10 eq.)

-

Fmoc-Rink Amide resin (1 eq., pre-swelled)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc-Deprotection:

-

Drain the DMF from the swelled resin.

-

Add 20% piperidine in DMF solution to the resin.

-

Agitate for 10-15 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to remove all traces of piperidine.

-

-

Activation of Amino Acid:

-

In a separate vial, dissolve the Fmoc-amino acid and this compound in a minimal amount of DMF.

-

Add DIPEA to the mixture. The solution may change color.

-

Allow the mixture to pre-activate for 1-5 minutes. Note: Phosphonium salts like this compound can be susceptible to degradation with prolonged pre-activation in the presence of strong bases.[7]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature. Coupling time may be extended for sterically hindered residues.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to remove excess reagents and byproducts.

-

-

Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Conclusion

OxymaPure and its integrated phosphonium salt derivative, this compound, represent a significant advancement in the field of peptide synthesis. They provide a superior alternative to traditional benzotriazole-based additives and reagents by offering an exceptional safety profile without compromising on performance. The high coupling efficiency, strong suppression of racemization, and suitability for challenging sequences make this compound an indispensable tool for researchers and professionals in drug development and chemical biology.[4][7]

References

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 153433-21-7 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Peptide Cyclization Using PyOxim

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PyOxim, a highly efficient phosphonium-based coupling reagent, for the cyclization of peptides. This document outlines the advantages of this compound, presents comparative data, and offers detailed protocols for both on-resin and solution-phase cyclization strategies.

Introduction to this compound for Peptide Cyclization

This compound, [Ethyl cyano(hydroxyimino)acetato-O²)-tri-(1-pyrrolidinyl)phosphonium hexafluorophosphate], is a third-generation coupling reagent derived from OxymaPure. It has emerged as a superior reagent for peptide synthesis, particularly for challenging applications such as the cyclization of peptides. Its unique chemical properties offer significant advantages over traditional coupling reagents, leading to higher yields, improved purity of cyclic peptides, and reduced side reactions.

The primary advantages of using this compound for peptide cyclization include:

-

High Coupling Efficiency: this compound consistently demonstrates high reactivity, comparable to other high-performance reagents like COMU, ensuring efficient ring closure even with sterically hindered or conformationally constrained peptide sequences.[1]

-

Low Racemization: A critical factor in peptide synthesis is the preservation of stereochemical integrity. This compound has been shown to significantly suppress racemization during peptide bond formation, a crucial attribute for the synthesis of bioactive cyclic peptides.[1]

-

Absence of Guanidinylation: Unlike uronium-based reagents such as HBTU and HATU, phosphonium-based reagents like this compound do not lead to the unwanted side reaction of N-terminal guanidinylation. This is particularly important in cyclization reactions where the free N-terminal amine is intended for amide bond formation.

-

Enhanced Safety Profile: this compound is based on the non-explosive OxymaPure additive, offering a safer alternative to HOBt-based reagents.

Quantitative Data Summary

The selection of a coupling reagent is a critical step in optimizing peptide cyclization. The following tables summarize the performance of this compound in comparison to other commonly used coupling reagents.

Table 1: Comparison of Cyclization Yields for a Model Pentapeptide

| Coupling Reagent | Yield of Cyclic Pentapeptide (%) | Reference |

| This compound | Higher than PyAOP, PyBOP, and PyClock | [2] |

| PyAOP | Lower than this compound | [2] |

| PyBOP | Lower than this compound | [2] |

| PyClock | Lower than this compound | [2] |

Note: This data is based on the cyclization of the pentapeptide H-Ala-Ala-NMeAla-Ala-Ala-OH.[2]

Table 2: General Performance Comparison of Coupling Reagents

| Feature | This compound | COMU | HATU | HBTU | PyBOP |

| Coupling Efficiency | High | High | High | Good | Good |

| Racemization | Low | Low | Moderate | Moderate | Moderate |

| Guanidinylation Risk | No | Yes | Yes | Yes | No |

| Relative Cost | Moderate | High | High | Moderate | Moderate |

| Stability (pre-mixed with base) | Moderate | Low | Moderate | Moderate | Moderate |

Experimental Protocols

The following are generalized protocols for on-resin and solution-phase peptide cyclization using this compound. It is important to note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.

Protocol 1: On-Resin Peptide Cyclization

This method is often preferred as the pseudo-dilution effect of the solid support can favor intramolecular cyclization over intermolecular oligomerization.

1. Linear Peptide Synthesis:

- Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage, or a rink amide resin if the C-terminus is part of the cyclized backbone).

- The side chain of an amino acid (e.g., Asp, Glu, Lys) is typically used for attachment to the resin, allowing for head-to-tail cyclization after cleavage of the N-terminal and C-terminal protecting groups.

2. Deprotection of Terminal Groups:

- Selectively deprotect the N-terminal (e.g., Fmoc) and C-terminal (e.g., Allyl or other orthogonal protecting group) protecting groups of the linear peptide while it is still attached to the solid support.

3. Cyclization Reaction:

- Swell the resin with the deprotected linear peptide in a suitable solvent, typically N,N-dimethylformamide (DMF).

- Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

- Crucial Note: Due to the reported instability of this compound when pre-mixed with bases for extended periods, it is recommended to add the this compound and DIPEA solutions to the resin suspension sequentially or as a freshly prepared mixture.

- Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

4. Cleavage and Purification:

- After completion of the cyclization, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.

- Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

- Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.

- Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Cyclization

This method is suitable for peptides that are readily soluble in organic solvents and for larger-scale synthesis.

1. Synthesis and Deprotection of the Linear Peptide:

- Synthesize the fully protected linear peptide using standard solid-phase peptide synthesis (SPPS) protocols.

- Cleave the peptide from the resin, keeping the side-chain protecting groups intact.

- Purify the protected linear peptide by flash chromatography or RP-HPLC.

- Selectively deprotect the N-terminal and C-terminal protecting groups to liberate the free amine and carboxylic acid.

2. Cyclization Reaction:

- Dissolve the deprotected linear peptide in a high volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM). This high dilution favors intramolecular cyclization.

- Add this compound (1.5-3 equivalents) and a non-nucleophilic base like DIPEA (3-6 equivalents) to the peptide solution.

- Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by HPLC-MS.

3. Deprotection and Purification:

- Once the cyclization is complete, remove the solvent under reduced pressure.

- Treat the protected cyclic peptide with a suitable cleavage cocktail to remove the side-chain protecting groups.

- Precipitate and wash the crude cyclic peptide.

- Purify the final cyclic peptide by RP-HPLC.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Caption: Workflow for On-Resin Peptide Cyclization using this compound.

References

Application Notes and Protocols for the Synthesis of Sterically Hindered Amino Acids with PyOxim

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides and proteins containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, presents a significant challenge in medicinal chemistry and drug development. These modifications can enhance peptide stability, bioavailability, and conformational rigidity, leading to improved therapeutic properties. However, the bulky nature of these residues often leads to slow and incomplete coupling reactions with standard reagents.

PyOxim, an Oxyma-based phosphonium salt coupling reagent, has emerged as a highly effective solution for overcoming these synthetic hurdles. Its high reactivity and safety profile make it a superior choice for the efficient incorporation of sterically hindered amino acids into peptide chains.[1][2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the synthesis of peptides containing sterically hindered amino acids.

Advantages of this compound

-

High Coupling Efficiency: this compound has demonstrated superior performance in coupling sterically demanding residues, such as the coupling of two consecutive α-aminoisobutyric acid (Aib) residues, when compared to other reagents like HCTU and PyClock.[2]

-

Reduced Racemization: As an Oxyma-based reagent, this compound effectively suppresses racemization during peptide bond formation.[3]

-

Enhanced Safety: this compound is derived from OxymaPure, a non-explosive and less allergenic alternative to benzotriazole-based additives like HOBt and HOAt, which are found in many other coupling reagents.[1]

-

Excellent Solubility: this compound exhibits good solubility in common peptide synthesis solvents such as DMF and NMP, allowing for reactions to be performed at higher concentrations for improved efficiency.[3]

-

Clean Reactions: As a phosphonium salt, this compound does not cause the guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium-based reagents.

Data Presentation

The following tables summarize the performance of this compound in the synthesis of peptides containing sterically hindered amino acids, with comparisons to other common coupling reagents.

Table 1: Comparison of Coupling Reagents for the Synthesis of a Peptide Containing Two Consecutive Aib Residues

| Coupling Reagent | Base | Pre-mixing | Crude Purity (%) |

| This compound | DIPEA | No | Superior |

| HCTU | DIPEA | Yes | Inferior |

| PyClock | DIPEA | Yes | Inferior |

| This compound | NMM | No | Moderate |

Data adapted from a study on the synthesis of 'difficult sequences'. The study highlighted that this compound is far superior for the sterically demanding condensation of two consecutive Aib residues, and that the choice of a stronger base like DIPEA is crucial.[2]

Table 2: Crude Purity of "Difficult Sequences" Synthesized with this compound

| Peptide Sequence Fragment | Sterically Hindered Residue | Crude Purity with this compound (%) | Reported Purity with Other Methods (%) |

| 65-74ACP(U67-68) | Aib | 85 | 83 (HATU) |

| Alamethicin | Aib | 88 | 53 (Acid Fluoride/HBTU) |

| 8Qser | Multiple Serine | 67 | 43 (HATU) |

Data indicates that this compound can produce similar or significantly improved crude purities for complex and sterically hindered sequences compared to other established methods.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib Residues

This protocol is a general guideline for the manual solid-phase synthesis of a peptide containing the sterically hindered amino acid, α-aminoisobutyric acid (Aib).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Aib-OH

-

Rink Amide resin (or other suitable resin)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (5 eq.), this compound (5 eq.), and DIPEA (10 eq.) in DMF.

-

Add the activation solution to the resin.

-

Agitate for 30-60 minutes.

-

Monitor the coupling reaction using a ninhydrin test.

-

Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of Sterically Hindered Aib Residue:

-

For the coupling of Fmoc-Aib-OH, especially to another Aib residue, a double coupling is recommended.

-

Prepare the activation solution as in step 3 using Fmoc-Aib-OH (5 eq.), this compound (5 eq.), and DIPEA (10 eq.).

-

Add the solution to the resin and agitate for 2-4 hours.

-

After the first coupling, drain and wash the resin with DMF.

-

Repeat the coupling with a fresh activation solution for another 2-4 hours.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with an N-Methylated Amino Acid (General Guideline)

While this compound is predominantly used in SPPS, it can also be applied in solution-phase synthesis. This is a general guideline, and optimization may be required.

Materials:

-

Fmoc-N-Me-Amino Acid-OH

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

This compound

-

DIPEA

-

DMF or other suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup:

-

Dissolve the Fmoc-N-Me-Amino Acid-OH (1.0 eq.) and this compound (1.1 eq.) in DMF.

-

Add the amino acid ester hydrochloride (1.0 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Base Addition: Slowly add DIPEA (2.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-